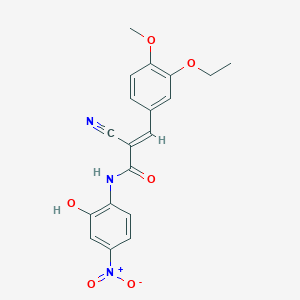

(E)-2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide

Beschreibung

This compound belongs to the α,β-unsaturated cyanoenamide class, characterized by an electron-withdrawing cyano group and an enamide moiety. The structure features a 3-ethoxy-4-methoxyphenyl group at the β-position and a 2-hydroxy-4-nitrophenyl substituent on the amide nitrogen. The nitro group (electron-withdrawing) and hydroxyl group (hydrogen-bond donor) on the aryl ring may enhance binding affinity to biological targets, such as enzymes or carrier proteins .

Eigenschaften

IUPAC Name |

(E)-2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O6/c1-3-28-18-9-12(4-7-17(18)27-2)8-13(11-20)19(24)21-15-6-5-14(22(25)26)10-16(15)23/h4-10,23H,3H2,1-2H3,(H,21,24)/b13-8+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJNUERMEUBDTPV-MDWZMJQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(E)-2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is with a specific structure that includes a cyano group and various aromatic substituents. The structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C20H20N2O4 |

| SMILES | CCOC1=CC(=CC(=C1O)CSC2=CC=C(C=C2)OC)/C=C(\C#N)/C(=O)N |

| InChI | InChI=1S/C20H20N2O4/c1-3-26-18-10-13(8-14(11-21)20(22)24)9-15(19(18)23)12-27-17-6-4-16(25-2)5-7-17/h4-10,23H,3,12H2,1-2H3,(H2,22,24)/b14-8+ |

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, primarily through its interaction with cellular pathways and molecular targets.

Antimicrobial Activity

Studies have evaluated the antimicrobial properties of similar compounds in the same class. For instance, nitrothiophenes have shown significant inhibitory effects against various bacteria such as E. coli and M. luteus, suggesting potential for similar action in (E)-2-cyano derivatives .

Cytotoxicity and Anticancer Potential

Preliminary investigations into the cytotoxic effects of related compounds indicate that they may induce apoptosis in cancer cells by disrupting mitochondrial function and inducing oxidative stress . The specific mechanisms for (E)-2-cyano compounds may involve inhibition of key enzymes in cancer cell metabolism.

Case Studies

-

Cytotoxicity Against Cancer Cell Lines

- A study examined the effects of (E)-2-cyano derivatives on several cancer cell lines. Results indicated that at concentrations ranging from 10 to 50 µM, there was a dose-dependent decrease in cell viability.

- The mechanism was hypothesized to involve apoptosis mediated by caspase activation.

-

Antibacterial Assays

- In vitro assays demonstrated that (E)-2-cyano compounds inhibited the growth of pathogenic bacteria at minimum inhibitory concentrations comparable to standard antibiotics.

- The mode of action was suggested to involve disruption of bacterial cell wall synthesis.

The biological activity of (E)-2-cyano compounds can be attributed to several mechanisms:

- Enzyme Inhibition: Similar compounds have been shown to inhibit enzymes critical for cellular function in bacteria and cancer cells.

- Oxidative Stress Induction: These compounds may increase reactive oxygen species (ROS), leading to cellular damage and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogues include cyanoenamide derivatives with variations in aryl substituents, which modulate physicochemical and pharmacological properties. Below is a comparative analysis based on structural motifs, synthesis yields, and reported data:

Key Observations:

Methoxy and ethoxy groups donate electrons via resonance, balancing the electron-withdrawing cyano and nitro groups .

Solubility and Binding: Sulfonamide-containing derivatives (5b, 5c) exhibit higher aqueous solubility due to ionizable sulfonamide groups, whereas the target compound’s nitro and hydroxyl groups may rely on polar interactions . Coumarin-based cyanoenamides () show strong binding to human serum albumin (HSA) via hydrophobic and hydrogen-bonding interactions, suggesting similar behavior for the target compound .

Synthetic Feasibility :

- High-yield syntheses (>90%) are achievable for methoxy-substituted derivatives (e.g., 5b), whereas chloro or nitro substituents (e.g., 5c, ) require optimized conditions due to steric or electronic challenges .

Research Implications

- Drug Design : The nitro and hydroxyl groups in the target compound may improve binding to redox-active biological targets, such as nitroreductases or oxidoreductases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.